molecular formula C20H23F3N4 B11335331 5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11335331
M. Wt: 376.4 g/mol
InChI Key: FBIUJGUYYIPMHZ-UHFFFAOYSA-N
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Description

5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pentyl chain, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-methylphenylhydrazine and ethyl acetoacetate, under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    N-Alkylation: The N-pentyl group is introduced through an alkylation reaction using pentyl bromide or pentyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazolo[1,5-a]pyrimidine core using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown potential as a bioactive molecule. It has been studied for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise as an inhibitor of certain enzymes involved in disease pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling pathways. The trifluoromethyl group enhances its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-(4-methylphenyl)-N-hexyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 5-methyl-3-(4-methylphenyl)-N-butyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 5-methyl-3-(4-methylphenyl)-N-pentyl-2-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

The uniqueness of 5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of functional groups. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications. Additionally, the N-pentyl chain contributes to its unique binding properties and biological activity.

Properties

Molecular Formula

C20H23F3N4

Molecular Weight

376.4 g/mol

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H23F3N4/c1-4-5-6-11-24-16-12-14(3)25-19-17(15-9-7-13(2)8-10-15)18(20(21,22)23)26-27(16)19/h7-10,12,24H,4-6,11H2,1-3H3

InChI Key

FBIUJGUYYIPMHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C

Origin of Product

United States

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